2-(3-Methoxyphenyl)furan

CAS No.: 35461-93-9

Cat. No.: VC3797464

Molecular Formula: C11H10O2

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35461-93-9 |

|---|---|

| Molecular Formula | C11H10O2 |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 2-(3-methoxyphenyl)furan |

| Standard InChI | InChI=1S/C11H10O2/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 |

| Standard InChI Key | PAUCRMQZRWUPMC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CC=CO2 |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=CO2 |

Introduction

Chemical and Structural Properties

Molecular Characterization

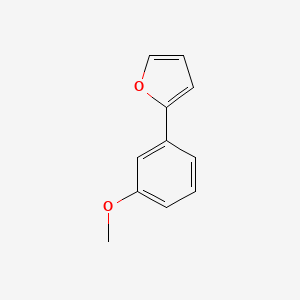

The compound’s IUPAC name, 2-(3-methoxyphenyl)furan, reflects its bifunctional architecture: a furan ring (a five-membered oxygen-containing heterocycle) linked to a methoxy-substituted benzene ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 174.20 g/mol | PubChem |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=CO2 | PubChem |

| InChI Key | PAUCRMQZRWUPMC-UHFFFAOYSA-N | PubChem |

The methoxy group at the 3-position of the phenyl ring introduces electron-donating effects, influencing the compound’s reactivity and interaction with biological targets.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. For example, in ethyl 2-(4-methoxyphenyl)-5-methyl-3-furancarboxylate (a structural analog), NMR resonances at δ 7.57–7.17 ppm correspond to aromatic protons, while the furan ring’s protons appear at δ 6.22–6.15 ppm . Similar patterns are expected for 2-(3-methoxyphenyl)furan, with slight shifts due to positional isomerism.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The Suzuki–Miyaura cross-coupling reaction is a cornerstone for synthesizing aryl-substituted furans. This method employs palladium catalysts to couple boronic acids with halogenated furans under mild conditions. For 2-(3-methoxyphenyl)furan, the reaction between 3-methoxyphenylboronic acid and 2-bromofuran could yield the target compound with high regioselectivity.

Industrial Production Considerations

Continuous flow reactors enhance the efficiency of furan synthesis by optimizing heat transfer and reaction time. Such systems could be adapted for large-scale production of 2-(3-methoxyphenyl)furan, minimizing byproducts and energy consumption.

Biological Activities and Mechanisms

Neuroprotective Mechanisms

Furan-containing compounds mitigate oxidative stress by scavenging free radicals. For example, furan-2-ones derived from catalytic methods exhibit radical quenching activity, suggesting potential neuroprotective applications . 2-(3-Methoxyphenyl)furan’s aromatic system could similarly stabilize reactive oxygen species, though empirical validation is needed.

Comparative Analysis with Structural Analogs

The 3-methoxy group’s ortho-directing effects may favor electrophilic substitutions at specific ring positions, altering bioactivity compared to para-substituted analogs.

Applications in Research and Industry

Medicinal Chemistry

The compound’s scaffold serves as a precursor for anticancer agents. For example, furan rings are integral to drugs like ranitidine and furosemide, highlighting their pharmacological versatility. Structural modifications, such as introducing nitro or amino groups, could optimize 2-(3-methoxyphenyl)furan’s druglikeness.

Material Science

Furan derivatives are employed in polymer synthesis due to their thermal stability. Incorporating 2-(3-methoxyphenyl)furan into copolymers could yield materials with tailored optical or mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume